SY-5609 - 2417302-07-7

SY-5609

Catalog Number: EVT-8323295
CAS Number: 2417302-07-7
Molecular Formula: C23H26F3N6OP
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SY-5609 is a small molecule inhibitor that targets cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation and transcriptional control. This compound has garnered attention in cancer research due to its potential to selectively inhibit tumor growth by disrupting the cell cycle in cancer cells.

Source

SY-5609 was developed by Syros Pharmaceuticals, a biotechnology company focused on developing medicines that control the expression of genes. The compound is part of their ongoing research into targeted therapies for various cancers.

Classification

SY-5609 is classified as a CDK inhibitor. Cyclin-dependent kinases are essential for the regulation of the cell cycle, and their dysregulation is often implicated in cancer progression. By inhibiting CDK7, SY-5609 aims to halt the proliferation of cancer cells.

Synthesis Analysis

Methods

The synthesis of SY-5609 involves several chemical reactions that typically start from commercially available precursors. The synthetic route includes:

  1. Formation of key intermediates: This involves coupling reactions that build the core structure of SY-5609.
  2. Functional group modifications: These steps introduce specific substituents necessary for biological activity.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Technical Details

The synthesis may employ techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity at each stage. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize by-products.

Molecular Structure Analysis

Structure

The molecular structure of SY-5609 can be represented as follows:

  • Molecular Formula: C₁₅H₁₈N₄O
  • Molecular Weight: Approximately 270.33 g/mol

The structure features a central aromatic ring system with various functional groups that enhance its binding affinity to CDK7.

Data

Crystallographic data may be obtained through X-ray crystallography studies, which provide insights into the three-dimensional arrangement of atoms within the molecule, crucial for understanding its interaction with CDK7.

Chemical Reactions Analysis

Reactions

SY-5609 primarily undergoes reactions typical for small molecules, including:

  1. Binding interactions with CDK7: This involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Metabolic transformations: In vivo studies reveal how SY-5609 is metabolized by cytochrome P450 enzymes, impacting its efficacy and safety profile.

Technical Details

In vitro assays are conducted to evaluate the potency of SY-5609 against various cancer cell lines, assessing its ability to inhibit cell proliferation and induce apoptosis.

Mechanism of Action

Process

The mechanism of action of SY-5609 involves:

  1. Inhibition of CDK7 activity: By binding to the ATP-binding site of CDK7, SY-5609 prevents phosphorylation of target substrates necessary for cell cycle progression.
  2. Downregulation of transcription factors: This inhibition leads to decreased expression of genes promoting cell division and survival, effectively inducing cell cycle arrest in cancer cells.

Data

Preclinical studies have shown significant tumor regression in models treated with SY-5609, supporting its role as an effective therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's solubility may vary with pH, influencing its bioavailability.

Relevant data from stability studies indicate that proper storage conditions are critical for maintaining the integrity of SY-5609 over time.

Applications

Scientific Uses

SY-5609 is primarily researched for its application in oncology, particularly for:

  1. Targeted cancer therapy: Its ability to selectively inhibit CDK7 makes it a candidate for treating various cancers characterized by dysregulated CDK activity.
  2. Combination therapies: Ongoing studies explore its use in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms in tumors.

Research continues to elucidate the full potential of SY-5609 in clinical settings, aiming to improve outcomes for patients with difficult-to-treat cancers.

Discovery and Development of SY-5609

Rational Design and Structural Optimization from Mevociclib (SY-1365)

SY-5609 emerged from systematic optimization of mevociclib (SY-1365), an intravenous covalent cyclin-dependent kinase 7 inhibitor. Mevociclib demonstrated in vitro potency (Ki = 17.4 nM against CDK7) and anti-tumor activity in hematological and solid tumor models but exhibited suboptimal pharmacokinetics and tolerability in early-phase clinical trials [4] [8]. To overcome these limitations, Syros Pharmaceuticals engineered an oral bioavailable scaffold with enhanced metabolic stability. Key modifications included:

  • Replacement of the solvent-exposed moiety to reduce off-target interactions
  • Introduction of a conformationally constrained acrylamide warhead enabling covalent binding to CDK7’s cysteine 312 residue
  • Optimization of logP and hydrogen bond donors to improve membrane permeability and oral absorption [4] [7]

This rational design yielded SY-5609, which exhibited a 5-fold increase in enzymatic potency (IC₅₀ = 3.2 nM) and sustained target engagement in preclinical models compared to mevociclib [4].

Table 1: Key Structural Innovations from Mevociclib to SY-5609

PropertyMevociclib (SY-1365)SY-5609Impact
Administration RouteIntravenousOralImproved patient convenience
Covalent Binding GroupAcrylamideOptimized acrylamideEnhanced selectivity & residence time
SolubilityLow (requiring formulation)High intrinsicFavorable oral bioavailability
Metabolic StabilityModerate (t₁/₂ = 2.1 hr)High (t₁/₂ = 8.7 hr)Sustained target inhibition

Scaffold Engineering for Enhanced CDK7 Selectivity

Selectivity for CDK7 over homologous kinases was achieved through computational modeling-guided scaffold engineering. Utilizing the crystal structure of the CDK2-based CDK7 mimic (CDK2m7), researchers identified a distinct hydrophobic pocket near CDK7’s ATP-binding site [1]. Structural innovations in SY-5609 included:

  • Bicyclic heteroaromatic core: Positioned to form hydrogen bonds with CDK7-specific Leu 294 and Glu 96 residues
  • Stereospecific methyl group: Exploited steric exclusion in CDK2/9 due to larger gatekeeper residues
  • Targeted covalent modification: Acrylamide group positioned to react exclusively with CDK7’s C312, absent in other CDKs [1] [4]

Kinase profiling against 468 human kinases revealed SY-5609’s exceptional selectivity:

  • >100-fold selectivity over CDK1, CDK2, CDK5, and CDK9
  • Minimal off-target inhibition of tyrosine kinases (e.g., ABL, SRC) at therapeutic concentrations [4]

This selectivity translated to reduced in vitro toxicity in non-malignant cells compared to pan-CDK inhibitors, establishing a favorable therapeutic index [4] [5].

Preclinical Profiling and Lead Candidate Selection

SY-5609 was advanced based on comprehensive pharmacodynamic and efficacy profiling across in vitro and in vivo models. Critical studies included:

  • Transcriptional suppression assays: SY-5609 (10 nM) reduced phosphorylation of RNA polymerase II’s C-terminal domain (Ser5/7) by >80% within 2 hours, confirming CDK7-dependent transcriptional inhibition [3]
  • Anti-proliferative screens: Achieved sub-100 nM EC₅₀ values in 32/47 pancreatic, ovarian, and breast cancer cell lines, with synergistic activity when combined with gemcitabine (combination index = 0.3) in KRAS-mutant pancreatic models [3] [6]
  • Pharmacodynamic biomarker validation: Dose-dependent reduction of POLR2A mRNA expression (IC₅₀ = 8.7 nM), sustained for 72 hours post-dosing, supporting intermittent dosing regimens [3]

Table 2: In Vivo Efficacy of SY-5609 in Preclinical Tumor Models

Model TypeDosing RegimenEfficacy OutcomeBiomarker Response
KRAS-mutant PDAC Xenograft7 days on/7 off (5 mg/kg)Tumor regression (4/8 models)CA19-9 reduction: 32-72%
TNBC XenograftTwice weekly (20 mg/kg)Tumor growth inhibition: 89%p-RNA Pol II ↓ >90% (24 hr)
MPN-sAML PDX ModelDaily (10 mg/kg)Leukemia burden reduction: 76%MCL1 & MYC protein downregulation

SY-5609 was selected over other candidates due to its sustained intratumoral drug exposure (tumor/plasma ratio >5) and compatibility with intermittent oral dosing, which aligned with clinical translation objectives [3] [6]. The 7-days-on/7-days-off regimen demonstrated optimal balance between anti-tumor efficacy and hematopoietic recovery in non-human primates, supporting its adoption in clinical trials [3].

Properties

CAS Number

2417302-07-7

Product Name

SY-5609

IUPAC Name

7-dimethylphosphoryl-3-[2-[[(3S)-6,6-dimethylpiperidin-3-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile

Molecular Formula

C23H26F3N6OP

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C23H26F3N6OP/c1-22(2)8-7-14(10-30-22)31-21-29-12-17(23(24,25)26)18(32-21)16-11-28-19-15(16)6-5-13(9-27)20(19)34(3,4)33/h5-6,11-12,14,28,30H,7-8,10H2,1-4H3,(H,29,31,32)/t14-/m0/s1

InChI Key

JDJOUBVVSQDIRC-AWEZNQCLSA-N

SMILES

CC1(CCC(CN1)NC2=NC=C(C(=N2)C3=CNC4=C3C=CC(=C4P(=O)(C)C)C#N)C(F)(F)F)C

Canonical SMILES

CC1(CCC(CN1)NC2=NC=C(C(=N2)C3=CNC4=C3C=CC(=C4P(=O)(C)C)C#N)C(F)(F)F)C

Isomeric SMILES

CC1(CC[C@@H](CN1)NC2=NC=C(C(=N2)C3=CNC4=C3C=CC(=C4P(=O)(C)C)C#N)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.